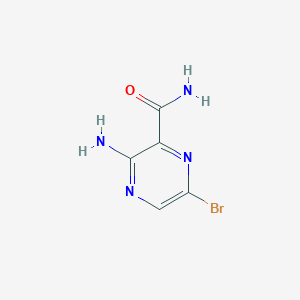

3-Amino-6-bromopyrazine-2-carboxamide

描述

Contextualization within Pyrazine (B50134) Heterocyclic Chemistry

Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4. irjmets.commdpi.com This class of compounds is a cornerstone in organic and medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. tandfonline.combenthamdirect.commdpi.com The pyrazine ring's symmetrical structure and the presence of electron-withdrawing nitrogen atoms create an electron-deficient system. irjmets.com This electronic characteristic influences its reactivity, making it a unique scaffold in synthetic chemistry. irjmets.com Pyrazine derivatives are integral to numerous clinically used pharmaceuticals and are prevalent in agrochemicals and food chemistry. irjmets.commdpi.com

3-Amino-6-bromopyrazine-2-carboxamide is a substituted pyrazine that embodies the versatile nature of this heterocyclic family. The substituents on the pyrazine ring—amino, bromo, and carboxamide groups—are strategically positioned, allowing for a multitude of chemical transformations. The amino group can act as a nucleophile or be modified, the bromine atom serves as a leaving group in cross-coupling reactions, and the carboxamide group can participate in various condensation and derivatization reactions.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate. chemimpex.com Organic chemists utilize it as a building block to construct more complex molecules with desired properties. The distinct reactivity of its functional groups allows for selective and sequential modifications, a crucial aspect in multi-step synthesis.

The bromine atom at the 6-position is particularly important as it can be readily displaced or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. tandfonline.com The amino and carboxamide groups provide additional sites for chemical modification, enabling the synthesis of a diverse library of pyrazine derivatives. evitachem.com For instance, the amino group can be acylated or alkylated, while the carboxamide can be hydrolyzed or converted to other functional groups. This multi-functional nature makes the compound an invaluable precursor for creating novel molecular architectures.

Table 1: Key Functional Groups and Their Synthetic Utility

| Functional Group | Position | Common Reactions | Synthetic Importance |

|---|---|---|---|

| Amino | 3 | Acylation, Alkylation, Diazotization | Introduction of diverse substituents, formation of fused ring systems |

| Bromo | 6 | Nucleophilic Substitution, Cross-Coupling Reactions | Forms new C-C and C-N bonds, enabling molecular complexity |

Overview of Key Research Trajectories

Research involving this compound and its derivatives is predominantly channeled into two major areas: medicinal chemistry and agrochemical research. The compound's structural framework is a common feature in molecules designed to interact with biological targets. chemimpex.com

In medicinal chemistry, the pyrazine core is a well-established "privileged scaffold" found in many biologically active compounds. mdpi.commdpi.com this compound serves as a key starting material for the synthesis of potential therapeutic agents. chemimpex.comchemimpex.com Researchers have exploited its structure to develop novel molecules for various disease targets.

Detailed research findings indicate that derivatives of this compound are being investigated for a range of pharmacological activities:

Anticancer Agents: The scaffold is used to design and synthesize inhibitors of key enzymes involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs). nih.govresearchgate.net Modification of the core structure has led to the identification of potent antitumor compounds in various cancer cell lines. nih.gov

Antimycobacterial Agents: The pyrazine-2-carboxamide structure is famously associated with pyrazinamide (B1679903), a first-line antituberculosis drug. nih.gov Consequently, derivatives of this compound are actively explored for new antitubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis. evitachem.comnih.gov

Enzyme Inhibitors: The compound is a precursor for inhibitors of other enzymes, such as prolyl-tRNA synthetase, which represents a novel target for antimicrobials. mdpi.com

The utility of this compound extends into the field of agrochemical research, where there is a constant need for new and effective crop protection agents. chemimpex.com The structural features of the compound are valuable for developing novel pesticides and herbicides. chemimpex.comchemimpex.com

The presence of the bromine atom can enhance the efficacy and stability of the resulting agrochemical products. chemimpex.com Research in this area focuses on synthesizing derivatives and screening them for biological activity against various pests and weeds. The goal is to develop solutions that can improve agricultural productivity by providing effective pest control and crop protection. chemimpex.comchemimpex.com The versatility of the pyrazine scaffold allows for the creation of compounds with diverse modes of action, which is critical for managing resistance in pest populations.

Table 2: Investigated Compounds Derived from the Core Structure

| Compound Name | Chemical Class |

|---|---|

| 3-Amino-6-bromopyrazine-2-carboxylic acid | Carboxylic Acid |

| Methyl 3-amino-6-bromopyrazine-2-carboxylate | Methyl Ester |

| 3-Amino-6-bromopyrazine-2-carbonitrile | Nitrile |

| N-Amidino-3-amino-6-chloropyrazinecarboxamide | Carboxamide Derivative |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-6-bromopyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCURFNSKTTYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332881 | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17890-77-6 | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-bromopyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Foundational Synthetic Routes to 3-Amino-6-bromopyrazine-2-carboxamide

The synthesis of this compound is a multi-step process that typically involves the initial formation of a pyrazine (B50134) ring system, followed by the strategic introduction of the required functional groups. Given that the brominated precursor, 3-amino-6-bromopyrazine-2-carboxylic acid, is commercially available, the key transformations often focus on the formation of the carboxamide moiety from this advanced intermediate.

Strategies for Carboxamide Moiety Introduction

The conversion of the carboxylic acid group of 3-amino-6-bromopyrazine-2-carboxylic acid into the corresponding primary amide is a critical step. This transformation can be achieved through several standard peptide coupling methodologies. One common approach involves the activation of the carboxylic acid, followed by reaction with an ammonia (B1221849) source.

For instance, the synthesis of related N-substituted 3-aminopyrazine-2-carboxamides often starts from 3-aminopyrazine-2-carboxylic acid. Two prevalent methods can be adapted for the synthesis of the title compound. The first involves a two-step process starting with a Fischer esterification of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid to yield the methyl ester. This intermediate, methyl 3-aminopyrazine-2-carboxylate, can then undergo aminolysis with ammonia to furnish the desired carboxamide.

A more direct, one-pot approach utilizes a coupling agent to activate the carboxylic acid in situ. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective for this purpose. In this method, the carboxylic acid is treated with CDI in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). This forms a highly reactive acyl-imidazole intermediate, which readily reacts with ammonia to produce this compound. This method is often preferred due to its mild reaction conditions and the avoidance of isolating the ester intermediate.

| Starting Material | Reagents | Key Transformation | Product |

| 3-Amino-6-bromopyrazine-2-carboxylic acid | 1. SOCl₂ or (COCl)₂2. NH₄OH | Acid to Acyl Chloride, then Amidation | This compound |

| 3-Amino-6-bromopyrazine-2-carboxylic acid | CDI, NH₃ | In situ activation, then Amidation | This compound |

| Methyl 3-amino-6-bromopyrazine-2-carboxylate | NH₃, heat | Aminolysis | This compound |

Regioselective Bromination Approaches

The introduction of the bromine atom at the 6-position of the pyrazine ring is a crucial step that dictates the subsequent derivatization strategies. This is typically achieved through electrophilic aromatic substitution on a suitable pyrazine precursor. The directing effects of the existing substituents on the pyrazine ring play a significant role in determining the regioselectivity of the bromination.

The synthesis of the key precursor, 3-amino-6-bromopyrazine-2-carboxylic acid, likely involves the bromination of 3-aminopyrazine-2-carboxylic acid or its ester derivative. The amino group at the 3-position is an activating group and directs electrophiles to the ortho and para positions. In the case of the pyrazine ring, the 6-position is electronically favored for electrophilic attack.

Alternatively, a Sandmeyer-type reaction could be envisioned, starting from a diaminopyrazine precursor. For instance, deaminative bromination of a compound like 3,6-diaminopyrazine-2-carboxamide could potentially yield the target molecule, although this route is less commonly reported for this specific compound.

Derivatization and Functionalization Strategies of the Pyrazine Core

The presence of the bromine atom at the 6-position of this compound opens up a vast array of possibilities for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening.

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond on the pyrazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position.

The reaction typically involves the coupling of the bromopyrazine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A variety of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base, often a carbonate or phosphate (B84403) salt, is required to activate the organoboron reagent.

| Catalyst/Ligand System | Base | Solvent | Typical Substrates |

| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene, Dioxane, DMF | Arylboronic acids |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Heteroarylboronic acids |

| PdCl₂(dppf) | Cs₂CO₃ | DME | Substituted phenylboronic acids |

Research on structurally similar brominated heterocycles has demonstrated the feasibility of such couplings. For example, the Suzuki-Miyaura coupling of 3-bromopyridines has been extensively studied and provides a good starting point for optimizing the reaction conditions for this compound. rsc.org

Beyond the Suzuki-Miyaura coupling, the bromine atom on the pyrazine ring can participate in a variety of other transition-metal-catalyzed transformations, further expanding the synthetic utility of this compound.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the bromopyrazine with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This allows for the introduction of alkynyl moieties, which are valuable functional groups in medicinal chemistry.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds. chemspider.com It allows for the coupling of the bromopyrazine with a wide range of primary and secondary amines, providing access to a diverse set of 6-amino-substituted pyrazine derivatives.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromopyrazine with an alkene to form a new carbon-carbon double bond. This reaction is useful for introducing vinyl groups or more complex unsaturated side chains at the 6-position.

Stille Coupling: This reaction utilizes organotin reagents as the coupling partners with the bromopyrazine, catalyzed by palladium. While organotin compounds have toxicity concerns, the Stille coupling offers a broad substrate scope and is tolerant of many functional groups.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the bromopyrazine in the presence of a palladium or nickel catalyst. Organozinc reagents are generally more reactive than organoboron or organotin compounds, which can be advantageous in certain cases.

The choice of a specific cross-coupling reaction depends on the desired final product and the compatibility of the functional groups on the coupling partners. The development of robust and versatile protocols for these transformations is a key area of research in the synthesis of novel pyrazine-based compounds.

Modifications of the Carboxamide Group

The carboxamide group is a key site for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships.

The conversion of the carboxylic acid precursor, 3-amino-6-bromopyrazine-2-carboxylic acid, into esters and a wide array of amides is a fundamental strategy for creating analogs. bldpharm.comsigmaaldrich.com

Esterification: A common first step is the esterification of the corresponding carboxylic acid to produce more reactive intermediates for further modification. nih.gov The methyl ester, Methyl 3-amino-6-bromopyrazine-2-carboxylate, is a well-documented and commercially available compound that serves as a key building block. sigmaaldrich.compipzine-chem.comtcichemicals.comchemicalbook.com This esterification is typically achieved via standard methods, such as the Fisher esterification, which involves reacting the carboxylic acid with an alcohol like methanol in the presence of a strong acid catalyst like H₂SO₄. nih.gov

Amidation: The primary carboxamide or its ester precursor can be converted into a diverse library of N-substituted amides. Two primary pathways are employed:

From an Activated Carboxylic Acid: The parent 3-aminopyrazine-2-carboxylic acid can be activated using a coupling agent such as 1,1'-carbonyldiimidazole (CDI). nih.gov This forms a highly reactive acylimidazolide intermediate which readily reacts with a wide range of primary or secondary amines to yield the desired N-substituted carboxamide. nih.gov This reaction is often facilitated by microwave irradiation to improve reaction times and yields. nih.gov

Aminolysis of Esters: The methyl ester intermediate, Methyl 3-amino-6-bromopyrazine-2-carboxylate, can undergo aminolysis by reacting with various amines. nih.gov This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group with an amino substituent, providing a straightforward route to a variety of amide derivatives. nih.gov

A study on the related 3-aminopyrazine-2-carboxamides demonstrated the effectiveness of both methods for generating benzyl (B1604629), alkyl, and phenyl derivatives. nih.govnih.gov

| Procedure | Starting Material | Key Reagents | Intermediate | Key Feature |

|---|---|---|---|---|

| Procedure A | 3-Aminopyrazine-2-carboxylic acid | Methanol, H₂SO₄; followed by Benzylamine | Isolated Methyl Ester | Intermediate ester is isolated and can be stored for subsequent reactions. |

| Procedure B | 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI); followed by Amine | Non-isolated Activated Acid | A two-step, one-pot reaction without isolation of the intermediate. |

The carboxamide can be converted to a carbohydrazide, introducing a new reactive handle for further derivatization. The synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide is achieved by reacting a suitable precursor with hydrazine (B178648) hydrate. evitachem.com This transformation introduces a hydrazide moiety (-CONHNH₂) which is a valuable functional group in medicinal chemistry. evitachem.com

The resulting 3-Amino-6-bromopyrazine-2-carbohydrazide is a versatile intermediate itself. Its functional groups are reactive, allowing for several subsequent transformations: evitachem.com

Hydrazone Formation: The hydrazide group readily reacts with various aldehydes and ketones to form stable hydrazone derivatives. evitachem.com

Coupling Reactions: The amino group can participate in coupling reactions with electrophiles. evitachem.com

Substitution Reactions: The bromine atom on the pyrazine ring can be displaced through nucleophilic substitution. evitachem.com

Transformations Involving the Amino Moiety

The amino group at the 3-position of the pyrazine ring is a critical site for modification, influencing the electronic properties and biological profile of the molecule. This group can act as a nucleophile and participate in various chemical reactions. For instance, the amino group allows for coupling with a range of electrophiles, enabling the synthesis of more complex molecules. evitachem.com

Furthermore, the amino group can be involved in cross-coupling reactions. While direct examples on this compound are specific, analogous reactions on similar heterocyclic cores, such as the Buchwald-Hartwig amination of 3-amino-6-bromopyridine, demonstrate the potential for forming new carbon-nitrogen bonds. sigmaaldrich.com Such transformations could involve coupling the amino group with aryl halides or other electrophilic partners to generate highly diversified libraries of compounds. Another approach involves the nucleophilic substitution of a halogen atom on the pyrazine ring with various amines to generate derivatives with modified amino moieties, a strategy proven effective for related chloropyrazine carboxamides. mdpi.com

Novel Synthetic Methodologies for Analog Development

The development of efficient and sustainable synthetic methods is crucial for accelerating drug discovery. Modern approaches like one-pot multicomponent reactions and green chemistry principles are being applied to the synthesis of heterocyclic compounds like pyrazine derivatives.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all starting materials. mdpi.com These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity from simple precursors. mdpi.com

While a specific MCR for this compound is not prominently documented, the synthesis of related heterocyclic structures heavily relies on such methodologies. For example, MCRs are widely used to construct pyrazole (B372694) and pyrano[2,3-c]pyrazole cores. beilstein-journals.org The Hantzsch pyrrole (B145914) synthesis, a classic MCR, can be performed under solvent-free conditions. mdpi.com Similarly, efficient one-pot protocols have been developed for synthesizing fused heterocyclic systems like benzofuranamines and benzo[b]thiophenamines at room temperature. mdpi.com The development of a multicomponent reaction to construct the substituted aminopyrazine core of the title compound could offer a significant improvement over traditional multi-step linear syntheses.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com Key principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysts over stoichiometric reagents. jddhs.com

In the context of pyrazine derivative synthesis, several green techniques have been employed:

Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating can dramatically reduce reaction times, minimize side product formation, and often increase yields. impactfactor.org This technique has been successfully applied in the synthesis of N-substituted 3-aminopyrazine-2-carboxamides and in the aminodehalogenation of 3-chloropyrazine-2-carboxamide. nih.govmdpi.com Research has shown that microwave-assisted reactions can reduce reaction times from hours to minutes compared to conventional methods. mdpi.com

Alternative Solvents and Solvent-Free Reactions: A core tenet of green chemistry is minimizing the use of hazardous organic solvents. jddhs.com Methodologies that utilize water, ionic liquids, or solvent-free conditions, such as grinding reactants together in a mortar and pestle, are highly desirable. impactfactor.org

| Parameter | Conventional Heating | Microwave Irradiation | Ultrasound Irradiation | Grinding Method |

|---|---|---|---|---|

| Reaction Time | 5 - 20 hours | 5 - 10 minutes | 2 - 5 hours | 5 - 30 minutes (typical) |

| Energy Source | Thermal / Electric | Electromagnetic Waves | Sound Energy (>20 KHz) | Mechanical / Human Energy |

| Temperature Profile | Limited by solvent boiling point | Superheating above boiling point is possible | Often near room temperature | Room temperature |

| Solvent Use | Often requires organic solvents | Can reduce or eliminate solvents | Often uses solvents | Solvent-free |

By embracing these novel synthetic methodologies, chemists can develop more efficient, cost-effective, and environmentally benign routes to produce this compound and its analogs for research and development.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Principles Governing Biological Activity through Structural Modifications

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent atoms and functional groups. In the case of 3-Amino-6-bromopyrazine-2-carboxamide and its derivatives, several key principles govern their bioactivity. The pyrazine (B50134) ring itself, a nitrogen-containing heterocycle, provides a rigid scaffold that correctly orients the appended functional groups for interaction with biological targets. mdpi.com

Impact of Specific Substituents on Biological Efficacy

Role of the Bromine Atom in Biological Modulation

The presence of a bromine atom at the 6-position of the pyrazine ring is a significant feature of the title compound. Halogen atoms, particularly bromine, can influence a molecule's biological activity through several mechanisms. The introduction of bromine can enhance the lipophilicity of the compound, which may improve its ability to cross biological membranes. researchgate.net Furthermore, the bromine atom is an electron-withdrawing group, which can alter the electronic distribution within the pyrazine ring and affect its interaction with biological targets. In some contexts, the bromine atom can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its target protein. While specific studies detailing the precise impact of the 6-bromo substituent on the biological activity of this compound are not extensively available, research on related halogenated pyrazine derivatives suggests that such substitutions are critical for enhancing biological effects. researchgate.net

Contributions of the Amino and Carboxamide Functional Groups

The amino and carboxamide groups at the 3- and 2-positions of the pyrazine ring, respectively, are pivotal to the biological activity of this class of compounds. The amino group, being a hydrogen bond donor, can form crucial interactions with biological targets. nih.gov More significantly, in the energetically minimized 3D structures of related 3-aminopyrazine-2-carboxamides, an intramolecular hydrogen bond (IMHB) is observed between the amino group (as the donor) and the carboxamidic oxygen (as the acceptor). nih.gov This interaction locks the molecule in a specific conformation, which may be the bioactive conformation required for binding to its target.

The carboxamide group itself is a key pharmacophoric feature, capable of participating in multiple hydrogen bonding interactions as both a donor (N-H) and an acceptor (C=O). This functionality is frequently found in molecules that inhibit photosynthetic electron transport. researchgate.net

Influence of N-Substituted Alkyl, Phenyl, and Benzyl (B1604629) Moieties on Derivatives

Systematic modifications of the carboxamide nitrogen have provided valuable insights into the SAR of 3-aminopyrazine-2-carboxamide (B1665363) derivatives. A study on a series of N-substituted 3-aminopyrazine-2-carboxamides (without the 6-bromo substituent) revealed distinct activity profiles based on the nature of the substituent. nih.gov

N-Alkyl Derivatives: Among the N-alkyl derivatives, the length of the alkyl chain was found to be a critical determinant of antimycobacterial activity. The activity against Mycobacterium tuberculosis H37Rv and M. kansasii increased with the lengthening of the carbon side chain. nih.gov Specifically, the octylamide derivative showed the highest activity, followed by the heptylamide and hexylamide derivatives. nih.gov This suggests that increased lipophilicity, up to a certain point, is favorable for antimycobacterial efficacy in this series.

N-Phenyl Derivatives: The introduction of a phenyl ring at the carboxamide nitrogen led to derivatives with notable antibacterial activity, a feature not observed in the N-benzyl counterparts. nih.gov The substitution pattern on the phenyl ring was also found to be important. For instance, the 4-trifluoromethylphenyl derivative exhibited activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

N-Benzyl Derivatives: In contrast to the phenyl and alkyl derivatives, the N-benzyl derivatives did not show significant antibacterial activity. nih.gov However, within this subclass, substitutions on the benzyl ring could still modulate other biological activities.

The following table summarizes the antimicrobial activity of representative N-substituted 3-aminopyrazine-2-carboxamides against M. tuberculosis H37Rv. nih.gov

| Compound ID | N-Substituent | MIC (µg/mL) against M. tuberculosis H37Rv |

| 12 | n-Octyl | 25 |

| 11 | n-Heptyl | 50 |

| 10 | n-Hexyl | 100 |

| 17 | 2,4-Dimethoxyphenyl | 12.5 |

| 20 | 4-(Trifluoromethyl)phenyl | >50 |

| 1 | Benzyl | >50 |

Note: The data presented is for derivatives of 3-aminopyrazine-2-carboxamide, not the 6-bromo analog.

Exploration of Physicochemical Descriptors in SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the physicochemical properties of a molecule influence its biological activity. In the context of pyrazinamide (B1679903) and its analogs, various descriptors have been employed to build predictive models. These descriptors include:

Lipophilicity (logP or ClogP): As observed with the N-alkyl derivatives, lipophilicity is a key factor governing the transport of the drug to its target site. A quasi-parabolic relationship between lipophilicity and activity is often observed, indicating an optimal range for this property. nih.gov

Electronic Parameters (e.g., Hammett constants): These descriptors quantify the electron-donating or electron-withdrawing nature of substituents and can correlate with the binding affinity of the compound to its target.

Steric Parameters (e.g., molar refractivity, van der Waals surface area): These parameters describe the size and shape of the molecule and its substituents, which are crucial for ensuring a proper fit within the binding pocket of a receptor or enzyme.

Topological Indices (e.g., Balaban index): These descriptors encode information about the connectivity and branching of a molecule and have been successfully used in QSAR models for pyrazinoate esters.

For a series of pyrazinoate esters, a QSAR model was developed using the Balaban index (J), calculated n-octanol/water partition coefficient (ClogP), van der Waals surface area, dipole moment, and stretching-energy contribution as independent variables. This model demonstrated good predictive power, highlighting the importance of a multi-parameter approach in understanding SAR.

Biological Activities and Elucidation of Mechanistic Pathways

Antimicrobial Spectrum and Efficacy Investigations

There is no specific information available in the reviewed scientific literature regarding the antimicrobial spectrum and efficacy of 3-Amino-6-bromopyrazine-2-carboxamide. Studies on related compounds suggest that the pyrazinecarboxamide scaffold can be a source of antimicrobial activity; however, this cannot be directly extrapolated to the 6-bromo derivative.

Antibacterial Activity Profiling

No specific data on the antibacterial activity of this compound against either Gram-positive or Gram-negative organisms has been found.

Activity against Gram-Positive Organisms (e.g., S. aureus, MRSA, S. epidermidis)

There is no published research detailing the efficacy of this compound against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), or Staphylococcus epidermidis. While studies on other derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have shown some activity against these organisms, this data is not applicable to the specific compound .

Activity against Gram-Negative Organisms (e.g., P. aeruginosa)

No specific data on the activity of this compound against Pseudomonas aeruginosa is available in the current body of scientific literature.

Antimycobacterial Efficacy (e.g., Mycobacterium tuberculosis H37Rv, M. kansasii)

There is no documented evidence of the antimycobacterial efficacy of this compound against Mycobacterium tuberculosis H37Rv or Mycobacterium kansasii. Research has been conducted on various other derivatives of 3-aminopyrazine-2-carboxamide for their potential as antitubercular agents, but the activity of the 6-bromo variant has not been reported.

Antifungal Properties (e.g., Trichophyton interdigitale, Candida albicans)

Specific antifungal properties of this compound against Trichophyton interdigitale or Candida albicans have not been described in the available scientific literature. Studies on the broader class of 3-aminopyrazine-2-carboxamide derivatives have indicated some antifungal potential, but this is not specific to the 6-bromo compound.

Antiprotozoal Activities

No information regarding the antiprotozoal activities of this compound has been found in the course of this review.

Efficacy against Trypanosomatids (e.g., Trypanosoma brucei)

Research stemming from whole-organism high-throughput screening has identified 6-arylpyrazine-2-carboxamides, derived from methyl 3-amino-6-bromopyrazine-2-carboxylate, as a potent new class of agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness). monash.eduacs.orgnih.gov An initial hit from these screens showed a promising potency with a half-maximal effective concentration (EC₅₀) of 0.49 μM. acs.orgnih.gov

Subsequent structure-activity relationship (SAR) studies led to the synthesis of novel analogues with significantly enhanced potency. acs.org Modifications at the 6-aryl position and the carboxamide moiety resulted in compounds with EC₅₀ values as low as 25 nM against T. b. brucei. acs.orgnih.gov One of the most potent compounds developed, known as compound 65, demonstrated an EC₅₀ of 24 nM against the human-infective subspecies T. b. rhodesiense. acs.orgnih.gov Crucially, these compounds exhibit high selectivity, being over 1,500 times less toxic to mammalian L6 and HEK293 cell lines, indicating a favorable therapeutic window. acs.orgnih.gov

**Table 1: Efficacy of 6-Arylpyrazine-2-carboxamide Derivatives against *Trypanosoma brucei***

| Compound | Target Species | EC₅₀ (nM) | Selectivity Index (vs. Mammalian Cells) |

|---|---|---|---|

| Initial HTS Hit (9) | T. b. brucei | 490 | - |

| Derivative 55 | T. b. brucei | 110 | >450 |

| Derivative 57 | T. b. brucei | 80 | >625 |

| Derivative 65 | T. b. rhodesiense | 24 | >1000 |

Data sourced from studies on 6-arylpyrazine-2-carboxamides derived from the core structure. acs.org

Mechanism of Action in Parasitic Inhibition

While the precise molecular target of 6-arylpyrazine-2-carboxamides in Trypanosoma brucei has not been definitively identified, SAR studies provide insight into the likely mechanism. The relationship between the compound's structure and its activity, particularly the constraints on the size and hydrophobicity of the amide side chain, strongly suggests binding to a specific biological target, likely within a hydrophobic pocket. acs.org

It is hypothesized that the trypanocidal activity may involve the inhibition of one or more parasite kinases. acs.org This hypothesis is supported by the fact that similar chemical structures, such as diaminopyrimidines, are known to inhibit mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) in related protozoan parasites. acs.org Given the demonstrated susceptibility of T. b. brucei to a wide range of kinase inhibitors, it is plausible that this class of pyrazine (B50134) carboxamides exerts its effect through a similar pathway, though this remains to be experimentally confirmed. acs.org

Antineoplastic and Cytotoxic Potential

The pyrazine carboxamide scaffold is not only effective against parasites but also shows significant potential as an anticancer agent. Derivatives have been evaluated for their cytotoxic and antiproliferative activities against various human cancer cell lines.

Antiproliferative Activity in Cancer Cell Lines (e.g., MCF-7, HepG-2)

Derivatives of 3-aminopyrazine-2-carboxamide have been assessed for their cytotoxic effects on several cancer cell lines. In a study evaluating N-substituted 3-aminopyrazine-2-carboxamides against the human liver cancer cell line HepG-2, most compounds showed low cytotoxicity. However, one derivative, 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, exhibited moderate cytotoxicity with a half-maximal inhibitory concentration (IC₅₀) of 41.4 µM. mdpi.com

Other studies on related pyrazine-based compounds have demonstrated broader activity. For instance, ligustrazine–chalcone hybrids containing a pyrazine ring showed significant cytotoxicity against MCF-7 (breast cancer) and HepG-2 cell lines, with IC₅₀ values ranging from 1.41 to 9.99 μM. nih.gov Similarly, certain pyrazinoic acid derivatives displayed antiproliferative effects against MCF-7 cells, with IC₅₀ values as low as 8.90 µM. scispace.com These findings underscore the potential of the pyrazine carboxamide core in developing new antineoplastic agents.

Table 2: Antiproliferative Activity of Pyrazine Carboxamide Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | HepG-2 | 41.4 |

| Pyrazinoic Acid Derivative (P5) | MCF-7 | 8.90 |

| Ligustrazine–chalcone hybrid (57) | MCF-7 | 1.41 |

| Ligustrazine–chalcone hybrid (60) | HepG-2 | 9.99 |

Data sourced from various studies on pyrazine-based compounds. mdpi.comnih.govscispace.com

Induction of Apoptotic Pathways and Cellular Death

The anticancer activity of pyrazine derivatives often involves the induction of programmed cell death, or apoptosis. One study on a potent pyrazinoic acid derivative demonstrated that it induced apoptosis in A549 lung cancer cells in a dose-dependent manner, with the apoptotic cell population increasing from 8.54% to 72.4% as the compound concentration was raised. scispace.com The mechanism was suggested to involve the generation of reactive oxygen species (ROS), leading to DNA cleavage. scispace.com

However, apoptosis is not the only mechanism of cell death induced by this class of compounds. Research on methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which share a related heterocyclic core, found that while the compounds caused significant cell death in gastric adenocarcinoma (AGS) cell lines, the process was not primarily apoptotic. nih.gov This suggests that these compounds may trigger other cell death pathways, such as necrosis or autophagy, pointing to a complex mechanism of action that may vary depending on the specific derivative and cancer cell type. nih.gov

Targeting of Specific Oncogenic Pathways (e.g., PI3-Kinase Inhibition)

Recent research has successfully identified a specific oncogenic pathway targeted by 3-aminopyrazine-2-carboxamide derivatives. A series of these compounds were designed and synthesized as novel inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver in many cancers. nih.gov

One particularly effective derivative, compound 18i , was identified as a pan-FGFR inhibitor, showing strong activity against FGFR1-4. nih.gov This compound was able to block the activation of the FGFR receptor and its downstream signaling pathways at submicromolar concentrations. nih.gov This targeted inhibition translated into potent antitumor activity across multiple cancer cell lines characterized by FGFR abnormalities, confirming that the pyrazine carboxamide scaffold can be effectively utilized to create specific kinase inhibitors for cancer therapy. nih.gov While the initial prompt suggested PI3-Kinase as a potential target, the current literature strongly supports FGFR inhibition as a key mechanism for this compound class.

Application in Proteolysis Targeting Chimeras (PROTACs) (e.g., ATR Degradation)

Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality designed to degrade specific target proteins rather than merely inhibiting them. chemimpex.com This technology involves a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. chemimpex.com While there is significant research into developing PROTACs for targets like the Ataxia telangiectasia and RAD3-related (ATR) kinase, a key regulator in DNA damage response, a review of the current literature does not indicate that this compound or its direct derivatives have been utilized as a warhead or component in the development of PROTACs for ATR degradation or other targets. nih.gov

Other Noteworthy Biological Activities

Comprehensive searches of scientific literature and patent databases did not yield specific data regarding noteworthy biological activities of this compound in the areas of P2X3 receptor inhibition or antiviral effects. While pyrazine derivatives, as a broad class of compounds, are investigated for various therapeutic properties, including antiviral activity, specific studies on this compound are not publicly available.

There is no available scientific literature detailing the activity of this compound as an inhibitor of P2X3 receptors.

Specific studies on the antiviral effects of this compound have not been identified in the public domain. Research into related fluoropyrazine-carboxamide derivatives has shown some antiviral activity, but this cannot be directly attributed to the bromo-substituted compound .

Mechanistic Investigations into Biological Action

Detailed mechanistic studies on this compound are limited. The compound is noted as a reactant in the synthesis of Pim kinase inhibitors, which are involved in cellular signaling. google.com However, specific data on its direct enzyme inhibition kinetics, receptor binding, or interactions with cellular signaling cascades are not available.

No data from enzyme inhibition kinetic studies for this compound could be located. Therefore, information regarding its potential to inhibit specific enzymes, including parameters such as IC₅₀ or Kᵢ values, remains uncharacterized.

There are no available receptor binding and modulation studies for this compound. Consequently, its affinity and efficacy at various receptors are unknown.

While this compound is used as a chemical intermediate in the creation of molecules that inhibit Pim kinases, its direct interactions with cellular signaling cascades have not been documented in available research. google.com The effects of the final products it is used to synthesize are not indicative of its own direct biological activity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of 3-Amino-6-bromopyrazine-2-carboxamide, into the binding site of a target protein.

Studies on related 3-amino-pyrazine-2-carboxamide derivatives have shown their potential as inhibitors of various kinases, such as the Fibroblast Growth Factor Receptors (FGFRs). For instance, molecular docking of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives into the FGFR2 binding site revealed key interactions. These studies suggest that the pyrazine (B50134) core acts as a scaffold, positioning the substituents to form hydrogen bonds and other favorable interactions with the amino acid residues in the kinase hinge region. It is plausible that this compound could engage in similar binding modes, with the amino and carboxamide groups acting as hydrogen bond donors and acceptors. The bromine atom at the 6-position could potentially occupy a hydrophobic pocket or form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Table 1: Potential Interacting Residues for Pyrazine Derivatives in Kinase Domains

| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |

| Pyrazine Nitrogen | Hinge Region Backbone Amides | Hydrogen Bond |

| Amino Group | Hinge Region Backbone Carbonyls | Hydrogen Bond |

| Carboxamide | Solvent Exposed Regions, Catalytic Residues | Hydrogen Bond, Electrostatic |

| Bromo Group | Hydrophobic Pockets | Hydrophobic, Halogen Bond |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, rotation around the single bond connecting the carboxamide group to the pyrazine ring is a key conformational feature.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. MD simulations of cyanopyrazine-2-carboxamide derivatives have been used to study their behavior in solution and to understand the stability of their interactions with biological targets. For this compound, MD simulations could be employed to:

Assess the stability of its binding pose within a protein active site, as predicted by molecular docking.

Investigate the role of water molecules in mediating ligand-protein interactions.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule.

Density Functional Theory (DFT) Applications

DFT calculations can be used to optimize the geometry of this compound and to calculate various molecular properties. These properties include the distribution of electron density, the molecular electrostatic potential, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., from IR and Raman spectroscopy) to validate the computational model. For related pyrazine derivatives, DFT has been used to understand their reactivity and stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, a HOMO-LUMO analysis could provide insights into its reactivity and potential to participate in charge-transfer interactions with a biological target.

Table 2: Representative Calculated Electronic Properties for a Pyrazine Carboxamide Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and solubility |

Note: These are example values for a hypothetical pyrazine carboxamide derivative and would need to be specifically calculated for this compound.

Prediction of Biological Activity and ADMET Properties

Computational models can be used to predict the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is synthesized. This early assessment helps in prioritizing compounds with a higher probability of success in the drug development pipeline.

For this compound, various in silico tools could be used to predict properties such as:

Aqueous Solubility: Important for absorption and formulation.

Blood-Brain Barrier Permeability: Relevant for drugs targeting the central nervous system.

Metabolic Stability: Prediction of which sites on the molecule are most likely to be metabolized by cytochrome P450 enzymes.

Potential for Toxicity: Early identification of potential safety liabilities.

While specific ADMET predictions for this compound are not publicly available, general trends for pyrazine derivatives suggest that they often possess favorable drug-like properties.

Application in De Novo Drug Design and Lead Optimization

De novo drug design involves the computational creation of novel molecular structures with a desired biological activity. The this compound scaffold could serve as a starting point or a building block in such a design process.

In lead optimization, medicinal chemists systematically modify a lead compound to improve its potency, selectivity, and ADMET properties. Computational modeling plays a key role in this process. For example, if this compound were identified as a hit in a screening campaign, computational methods could be used to:

Suggest modifications to the carboxamide group to enhance interactions with the target protein.

Explore different substitutions at the bromine position to improve potency or reduce off-target effects.

Guide the synthesis of a focused library of analogs with improved properties.

The use of a 3-amino-pyrazine-2-carboxamide scaffold in the development of selective FGFR2 inhibitors highlights the potential of this chemical class in lead optimization efforts.

Future Research Directions and Translational Perspectives for 3 Amino 6 Bromopyrazine 2 Carboxamide

The scaffold of 3-amino-6-bromopyrazine-2-carboxamide presents a fertile ground for medicinal chemistry and pharmaceutical development. Its unique electronic and structural features make it a valuable starting point for creating new therapeutic agents. chemimpex.com Future research is poised to build upon the existing knowledge of pyrazine (B50134) derivatives to develop potent, selective, and clinically effective drugs.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-6-bromopyrazine-2-carboxamide?

- Methodological Answer : The compound can be synthesized via bromination of pyrazine precursors followed by carboxamide functionalization. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at position 6 .

- Carboxamide Formation : Coupling of the intermediate 3-amino-6-bromopyrazine-2-carboxylic acid with ammonia or amines using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., bromine at position 6, carboxamide at position 2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (218.01 g/mol) and isotopic patterns for bromine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict reaction pathways for bromination and amidation steps by calculating activation energies and transition states .

- Solvent Optimization : Use COSMO-RS simulations to select solvents that maximize yield (e.g., DMF for polar intermediates) .

- Case Study : A 2024 study demonstrated a 20% yield increase by modeling steric effects in EDCl-mediated coupling reactions .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound’s antimicrobial activity?

- Methodological Answer :

- Derivative Synthesis : Modify the carboxamide group (e.g., alkylation, aryl substitution) or introduce substituents at position 3 (amino group) .

- Biological Assays :

- MIC Testing : Evaluate minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

- Data Interpretation : Correlate logP values (calculated via ChemDraw) with membrane permeability trends .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 3-amino-6-chloropyrazine-2-carboxamide) to identify anomalous peaks .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure (e.g., hydrogen-bonding networks in the pyrazine ring) .

- Contradiction Example : A 2023 study attributed inconsistent -NMR signals to dynamic proton exchange in the amino group, resolved via variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。